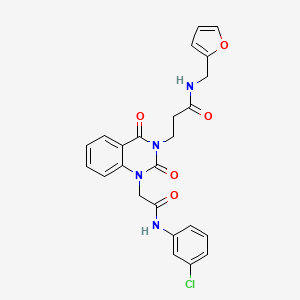
3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Research on derivatives of quinazolinones, which include the compound , has revealed notable antimicrobial and antifungal properties. A study by Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazolines with potential as antimicrobial agents, highlighting their efficacy against bacteria like Escherichia coli and fungi like Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, Patel and Shaikh (2011) also synthesized novel quinazolinone derivatives and evaluated them for antimicrobial activity, with some compounds showing significant effects (Patel & Shaikh, 2011).
Antitumor and Anticancer Activity
Al-Suwaidan et al. (2016) synthesized a series of quinazolinones and assessed their antitumor activity, with certain compounds demonstrating substantial efficacy against cancer cell lines (Al-Suwaidan et al., 2016). Tumosienė et al. (2020) also reported on the anticancer activity of quinazolinone derivatives, finding some compounds to be particularly effective against specific cancer cell lines (Tumosienė et al., 2020).
Anticonvulsant Activity
A study by El Kayal et al. (2019) focused on the synthesis and evaluation of quinazolinone derivatives for anticonvulsant activity. They identified compounds that showed promise in experimental models of epilepsy (El Kayal et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research by Debnath and Manjunath (2011) synthesized quinazolinone derivatives and evaluated them for anti-inflammatory and analgesic activities, indicating moderate effects in these areas (Debnath & Manjunath, 2011). Farag et al. (2012) also synthesized quinazolinone derivatives and assessed them for similar properties, confirming their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
Pro-Drug System for Cancer Therapy
Berry et al. (1997) explored the use of furanylmethyl group derivatives in pro-drug systems for cancer therapy, indicating the potential for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Propriétés
IUPAC Name |
3-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c25-16-5-3-6-17(13-16)27-22(31)15-29-20-9-2-1-8-19(20)23(32)28(24(29)33)11-10-21(30)26-14-18-7-4-12-34-18/h1-9,12-13H,10-11,14-15H2,(H,26,30)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQAQSPQZIQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CCC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


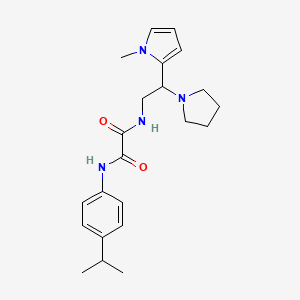
![N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373619.png)

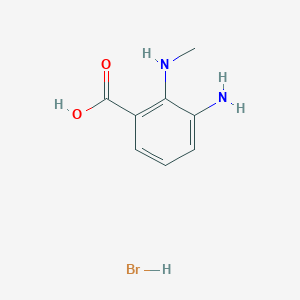
![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
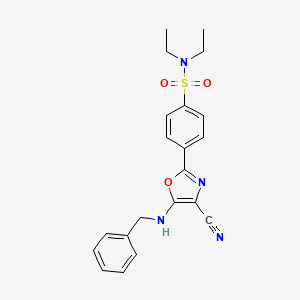
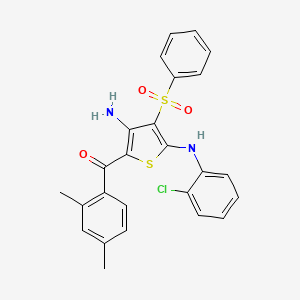
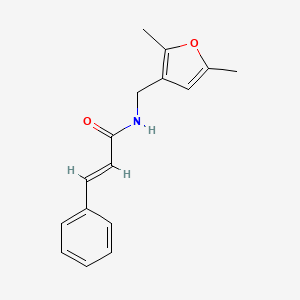
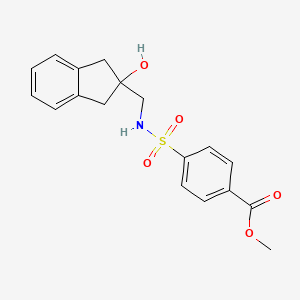
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)
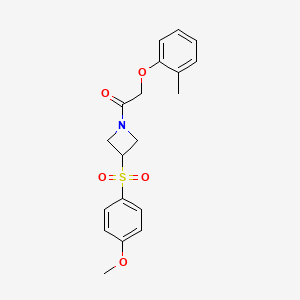
![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)